molecular formula C9H10N2O2 B578045 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1210455-01-8

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B578045
CAS No.: 1210455-01-8
M. Wt: 178.191
InChI Key: DHVWELQEBVAAJQ-UHFFFAOYSA-N
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Description

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative of high interest in medicinal chemistry and pharmaceutical research . This compound is characterized by an amino group at position 6 and a methyl group at position 8 on its bicyclic core. It is frequently supplied as a hydrochloride salt to enhance aqueous solubility, making it more suitable for biological testing . This compound serves as a key synthetic intermediate in the development of potential therapeutic agents, including antibacterial compounds and β-adrenergic agonists . Research into benzoxazinone derivatives has shown they possess significant biological activities. Studies indicate that similar compounds exhibit notable antifungal and antibacterial properties, believed to work by disrupting microbial cell walls and inhibiting essential metabolic processes . Furthermore, the rigid, planar structure of the benzoxazinone core is a valuable scaffold in anti-tumor drug discovery, with some derivatives demonstrating the ability to intercalate into DNA and induce apoptosis in cancer cells . The compound can be synthesized through methods involving palladium-catalyzed cross-coupling reactions or condensation of substituted anthranilic acids with acylating agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-amino-8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWELQEBVAAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylphenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products Formed

    Oxidation: Nitro-derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one is in the agricultural sector as a herbicide precursor. Its derivatives have shown significant herbicidal activity, making it useful in the development of new herbicides.

Case Study: Herbicidal Activity

A study demonstrated that derivatives of benzoxazinones exhibit strong herbicidal properties against various weed species. The compound's effectiveness is attributed to its ability to inhibit specific enzymes involved in plant growth, thereby controlling weed populations without harming crops .

Pharmaceutical Applications

This compound also shows potential in pharmaceutical formulations. Its structural analogs have been investigated for their anti-inflammatory and antimicrobial properties.

Case Study: Anti-inflammatory Activity

Research has indicated that certain benzoxazinone derivatives possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes them candidates for developing new treatments for inflammatory diseases .

Material Science Applications

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A study explored the incorporation of this compound into polymer matrices, resulting in improved thermal resistance and mechanical strength. This application is particularly relevant for developing high-performance materials used in various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Benefits
AgricultureHerbicide precursorEffective weed control
PharmaceuticalsAnti-inflammatory agentsReduction in pro-inflammatory cytokines
Material SciencePolymer additiveEnhanced thermal stability and strength

Mechanism of Action

The mechanism of action of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Compound Name Substituents Key Bioactivities Applications/Studies
This compound -NH₂ (C6), -CH₃ (C8) Limited published data; potential as a pesticide or pharmaceutical intermediate Discontinued commercial product; requires further pharmacological evaluation
DIMBOA -OH (C2, C4), -OCH₃ (C7) Antifungal, insecticidal, allelopathic; key defense metabolite in maize and wheat Studied for plant-microbe interactions and ecological roles
DIBOA -OH (C2, C4) Broad-spectrum antimicrobial; precursor to DIMBOA in cereals Basis for synthetic derivatives targeting agricultural pathogens
7-Fluoro-D-DIBOA -F (C7), -OH (C4) High phytotoxicity; selective herbicidal activity against weeds Proposed as a herbicide model with selectivity for weeds over crops
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one -COCH₃ (C4), -C₂H₅ (C2) Antifungal; inhibits mycelial growth of Phytophthora cactorum at 20 mg/L Agricultural fungicide candidate
8-Amino-2H-1,4-benzoxazin-3(4H)-one -NH₂ (C8) No reported bioactivity; structural analog with potential for derivatization Used in synthetic chemistry studies

Key Observations

Substituent Effects on Bioactivity Amino Groups: The amino group at C6 in this compound may enhance solubility or hydrogen-bonding interactions compared to hydroxyl or methoxy groups in natural benzoxazinoids like DIMBOA. However, amino-substituted analogs (e.g., 8-amino-2H-1,4-benzoxazin-3(4H)-one) lack reported bioactivity, suggesting position-specific effects .

Phytotoxicity: Fluorinated derivatives (e.g., 7F-D-DIBOA) outperform amino- or methyl-substituted compounds in herbicidal activity, likely due to enhanced electrophilicity and membrane permeability .

Synthetic vs. Natural Derivatives Natural benzoxazinoids (DIBOA, DIMBOA) are glycosylated in plants to improve stability and transport . Synthetic analogs like this compound lack such modifications, which may limit environmental persistence or bioavailability.

Biological Activity

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one (commonly referred to as AMB) is an organic compound belonging to the benzoxazine family, which has garnered attention in various fields including medicinal chemistry, agriculture, and materials science. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1210455-01-8

Synthesis

The synthesis of AMB typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting 2-amino-4-methylphenol with chloroacetic acid, followed by cyclization using a base like sodium hydroxide in an organic solvent such as ethanol or methanol at elevated temperatures. Industrially, continuous flow processes are often employed to enhance yield and purity through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Antimicrobial Properties

AMB has been investigated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0075 mg/mL
Candida albicans0.0098 mg/mL

These findings suggest that AMB exhibits potent inhibitory effects on these pathogens, making it a candidate for further development in antimicrobial therapies .

The mechanism of action of AMB is hypothesized to involve the inhibition of specific enzymes or interference with cellular pathways in microbial cells. The presence of the amino group is believed to play a crucial role in its biological activity by enhancing solubility and facilitating interactions with biological targets .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of AMB against various strains, revealing that it effectively inhibited growth at low concentrations (MIC values ranging from 0.0039 to 0.025 mg/mL). The compound showed complete bactericidal action against S. aureus and E. coli within 8 hours of exposure .
  • Antifungal Activity Assessment :
    Another research effort highlighted AMB's antifungal properties, particularly against C. albicans and F. oxysporum, with MIC values indicating moderate to good activity. These results underscore the potential of AMB as a dual-action antimicrobial agent .
  • Comparative Analysis :
    When compared to similar compounds such as 6-amino-2H-1,4-benzoxazin-3(4H)-one, AMB's unique structural features—specifically the methyl group at the 8-position—enhance its reactivity and biological interactions, suggesting a tailored approach for drug design based on structural modifications .

Applications in Medicine and Industry

AMB's biological activities suggest several applications:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or antifungal agents.
  • Agricultural Use : Potentially useful as a biopesticide due to its antimicrobial properties.
  • Material Science : Its structural characteristics may lend themselves to applications in creating advanced materials such as polymers or resins .

Q & A

Q. What are the standard synthetic routes for 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, and how are intermediates validated?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors or functionalization of benzoxazinone scaffolds. For example:

  • Mannich or Schiff base reactions are employed to introduce amino groups at the 6-position, followed by methylation at the 8-position (e.g., via alkylation or nucleophilic substitution) .
  • Intermediate validation relies on elemental analysis, IR (to confirm carbonyl and amine groups), and 1H^1H NMR (to verify substituent positions and integration ratios). Mass spectrometry further confirms molecular weight .

Q. Table 1: Key Spectral Signatures for Intermediate Validation

TechniqueKey ObservationsExample Data from Evidence
IR 1670–1700 cm1^{-1} (C=O stretch)Confirmed in Schiff bases
1H^1H NMR δ 6.5–7.5 ppm (aromatic H), δ 2.2–2.5 ppm (CH3_3)8-methyl group in derivatives
MS Molecular ion peak matching theoretical mass[M+^+] at m/z 194

Q. How is this compound characterized post-synthesis?

Methodological Answer: A multi-technique approach ensures structural fidelity:

  • X-ray crystallography provides unambiguous confirmation of the 3D structure, including bond angles and hydrogen-bonding networks (e.g., screw-boat conformation in benzoxazinones) .
  • 13C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and methyl groups (δ 20–25 ppm) .
  • Chromatographic purity (HPLC/GC-MS) verifies absence of byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 6-amino-8-methyl derivatives?

Methodological Answer: Yield optimization hinges on:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions at 45–60°C minimize side-product formation while ensuring completion .

Q. Table 2: Yield Optimization Strategies

ConditionImpact on YieldExample from Evidence
Catalyzed vs. uncatalyzed+30% yieldZnCl2_2-mediated reactions
Solvent polarity+15–20% purityDMF vs. ethanol comparison

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Methodological Answer: Contradictions (e.g., ambiguous 1H^1H NMR coupling constants) are addressed by:

  • 2D NMR techniques : COSY and HSQC resolve overlapping signals, especially in aromatic regions .
  • Comparative crystallography : X-ray data from analogous compounds (e.g., 6-chloro derivatives) validate substituent positions .
  • Computational modeling : DFT calculations predict 13C^{13}C chemical shifts to cross-verify experimental data .

Q. How can derivatives of this compound be rationally designed for antiplatelet or antifungal activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 8-methyl group with electron-withdrawing groups (e.g., Cl) to enhance binding to platelet collagen receptors .
  • Pharmacophore mapping : Hydroxymethyl or morpholine groups at the 7-position improve antifungal activity by disrupting fungal membrane integrity .

Q. Table 3: Structure-Activity Relationships (SAR)

Substituent PositionFunctional GroupBiological ActivityReference
7-OPyridinylmethoxyAntiplatelet aggregation
2-EthylHydroxymethylAntifungal (Candida spp.)

Q. What advanced techniques are used for conformational analysis of benzoxazinone derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determines the screw-boat conformation of the benzoxazinone ring and hydrogen-bonding patterns critical for biological interactions .
  • Dynamic NMR : Monitors ring-flipping kinetics in solution, revealing steric effects of the 8-methyl group .

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